molecular formula C5H8N4O2 B12909959 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 80277-74-3

5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12909959
CAS No.: 80277-74-3
M. Wt: 156.14 g/mol
InChI Key: JKPRWEKYAXXGIE-UHFFFAOYSA-N
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Description

5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activity or different chemical properties.

Scientific Research Applications

5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-(methylamino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

80277-74-3

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

5-amino-6-(methylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H8N4O2/c1-7-3-2(6)4(10)9-5(11)8-3/h6H2,1H3,(H3,7,8,9,10,11)

InChI Key

JKPRWEKYAXXGIE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)NC(=O)N1)N

Origin of Product

United States

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